5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid - 1261968-59-5

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Catalog Number: EVT-6543781
CAS Number: 1261968-59-5
Molecular Formula: C18H16FNO3
Molecular Weight: 313.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Repaglinide (AG-EE 623 ZW)

Compound Description: Repaglinide is a short-acting antidiabetic medication used for the treatment of type 2 diabetes. It works by stimulating the release of insulin from the pancreas, which helps lower blood sugar levels. Repaglinide is in the class of drugs known as meglitinides. []

2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anticancer agent. Studies on LY293111 reveal that it undergoes extensive metabolism in vivo, leading to the formation of various metabolites, including phenolic (ether), acyl, and bisglucuronides. []

Relevance: The structure of LY293111 shares a core benzoic acid scaffold with 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid. Both compounds utilize ether and alkyl linkages to connect this central benzoic acid to other aromatic rings. This structural similarity might imply commonalities in their physicochemical properties and potential for metabolic transformations. []

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin

Compound Description: This compound is a dipeptide derivative of 5-fluorouracil (5FU), a widely used chemotherapeutic drug. This derivative was synthesized as part of a research effort to develop new 5FU analogs with enhanced tumor selectivity and reduced side effects. []

Relevance: While not directly analogous in structure to 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, this compound exemplifies the broader strategy of modifying existing pharmacophores to optimize their therapeutic properties. Just as researchers explored modifications to 5FU, investigating structural variations around the benzoic acid core of our target compound could potentially lead to derivatives with improved activity, selectivity, or pharmacokinetic profiles. []

Compound Description: This compound was identified as a potent inducer of tumor necrosis factor α (TNF-α) production in macrophages. Further investigation revealed its mechanism of action involves agonism of the formyl peptide receptor-like 1 (FPRL1), a receptor involved in innate immune responses. []

Relevance: Compound 2 shares the benzoic acid moiety with 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid. Although the rest of their structures differ significantly, the presence of a fluorine atom on the benzoic acid ring in both compounds hints at a potential strategy for modifying the electronic properties and potentially influencing their binding affinities or metabolic stability. []

5-Fluoro-2-[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

Compound Description: This compound is the subject of a patent describing its formulation into a pharmaceutical depot for controlled and sustained release. While the specific therapeutic target is not mentioned, the patent highlights the challenges associated with achieving controlled release for this molecule. []

Relevance: Although structurally distinct from 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, this compound highlights the importance of pharmaceutical formulation for optimizing drug delivery and achieving desired therapeutic outcomes. Depending on the intended application of our target compound, similar considerations for formulation and drug delivery may be necessary to achieve optimal efficacy and minimize potential side effects. []

3′‐floxuridinyl 4‐[3‐(3, 5‐di‐t‐butyl‐4‐methoxyphenyl)‐3‐oxo‐propenyl]benzoate (3′‐O‐BOBA‐ FUDR)

Compound Description: 3′-O-BOBA-FUDR is a dual-acting antitumor prodrug designed to combine the antiproliferative activity of floxuridine (FUDR) with the differentiation-inducing effects of a substituted chalcone derivative (BOBA). []

Relevance: 3′-O-BOBA-FUDR highlights the concept of utilizing benzoic acid derivatives as a platform for developing prodrugs. Similar to how BOBA is linked to FUDR through a benzoic acid ester linkage, 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid could potentially be derivatized to create prodrugs that release active metabolites upon enzymatic or chemical cleavage in vivo. []

5‐fluoro‐2‐(3‐(octyloxy)benzamido)benzoic acid (7)

Compound Description: Compound 7 exhibited potent growth inhibition against Staphylococcus aureus and Bacillus subtilis and demonstrated synergistic effects with antibiotics targeting bacterial cell-wall biosynthesis. Mechanistically, it inhibits undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), key enzymes in isoprenoid/bacterial cell-wall biosynthesis. []

Relevance: Although structurally different from 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, the presence of a fluorine-substituted benzoic acid moiety in compound 7 suggests that such modifications on the benzoic acid core might impart interesting biological activities. The exploration of diverse substituents on the benzoic acid ring of our target compound could potentially lead to the discovery of new compounds with desirable pharmacological profiles. []

Properties

CAS Number

1261968-59-5

Product Name

5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

IUPAC Name

3-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H16FNO3/c19-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)20-6-1-2-7-20/h3-5,8-11H,1-2,6-7H2,(H,22,23)

InChI Key

YPJBGLKXHYGFTF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.